8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline
CAS No.: 2034499-45-9
Cat. No.: VC6178322
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034499-45-9 |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 |
| IUPAC Name | 8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline |
| Standard InChI | InChI=1S/C18H18N4O4S/c1-25-16-10-19-11-17(21-16)26-14-7-9-22(12-14)27(23,24)15-6-2-4-13-5-3-8-20-18(13)15/h2-6,8,10-11,14H,7,9,12H2,1H3 |
| Standard InChI Key | NHOIFTUFKPKXAU-UHFFFAOYSA-N |
| SMILES | COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Introduction
Structural Characterization and Chemical Identity
Core Architecture and Functional Groups
The molecule’s structure comprises three distinct regions:
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A quinoline heterocycle, a bicyclic system known for its role in antimalarial and anticancer agents.
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A sulfonyl group () bridging the quinoline and pyrrolidine rings, a common feature in sulfonamide drugs.
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A pyrrolidine moiety substituted with a 6-methoxypyrazine unit, introducing potential hydrogen-bonding and π-stacking interactions .
The methoxy group at the pyrazine ring’s 6-position may influence electronic properties and bioavailability by modulating solubility and metabolic stability .
Spectroscopic and Computational Identifiers
Key identifiers include:
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InChIKey:
NHOIFTUFKPKXAU-UHFFFAOYSA-N -
IUPAC Name: 8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline.
These identifiers confirm the compound’s unique connectivity and stereoelectronic profile.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034499-45-9 | |
| Molecular Formula | ||
| Molecular Weight | 386.43 g/mol | |
| Topological Polar Surface Area | 121 Ų (estimated) |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
Hypothetical synthesis routes draw from analogous sulfonamide-quinoline hybrids :
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Quinoline Functionalization: Nitration or halogenation at the 8-position to introduce a sulfonyl anchor.
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Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride derivative.
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Pyrrolidine-Pyrazine Coupling: Mitsunobu or nucleophilic substitution to attach the methoxypyrazine-pyrrolidine unit.
Key Intermediate Isolation
A critical intermediate is 8-sulfonylquinoline, which could be synthesized via:
Subsequent reaction with 3-(6-methoxypyrazin-2-yloxy)pyrrolidine (synthesized separately) would yield the target compound.
Challenges in Purification
The polar sulfonyl group and basic pyrrolidine nitrogen may complicate chromatographic separation, necessitating techniques like preparative HPLC or crystallization from ethanol-water mixtures .
Physicochemical Properties and Solubility Considerations
Thermodynamic Stability
The compound’s melting point and solubility remain unreported, but analogs with similar sulfonamide-pyrrolidine architectures exhibit:
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LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity.
Solubility Predictions
The methoxypyrazine’s ether oxygen and sulfonyl group’s polarity suggest:
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Aqueous Solubility: <10 µg/mL at pH 7.4 (simulated using ChemAxon).
Comparative Analysis with Structural Analogs
3-Methoxy vs. 6-Methoxy Pyrazine Isomers
The 3-methoxy analog (CAS 2034285-28-2) differs in pyrazine substitution, which may alter:
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Metabolic Stability: 6-methoxy’s steric shielding could reduce CYP450-mediated demethylation.
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Target Engagement: Orientation of the methoxy group affects hydrogen bonding with fungal lanosterol demethylase .
Table 2: Structural Comparison of Methoxypyrazine Derivatives
| Property | 6-Methoxy Derivative | 3-Methoxy Derivative |
|---|---|---|
| CAS Number | 2034499-45-9 | 2034285-28-2 |
| Molecular Formula | ||
| Key Structural Feature | Methoxy at pyrazine 6-position | Methoxy at pyrazine 3-position |
| Estimated LogP | 2.3 | 2.1 |
Future Research Directions
In Vitro Screening Priorities
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Antifungal Assays: Against C. albicans and Aspergillus fumigatus using broth microdilution .
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Cytotoxicity Profiling: NCI-60 cell line panel to identify selective anticancer activity .
Structural Optimization
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Pyrrolidine Modification: Introduce fluorinated substituents to enhance blood-brain barrier penetration.
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Sulfonamide Bioisosteres: Replace with phosphonamidates to improve metabolic stability.
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